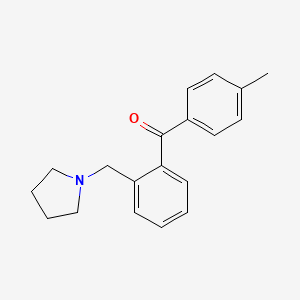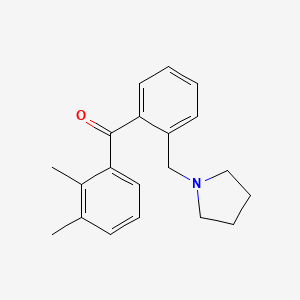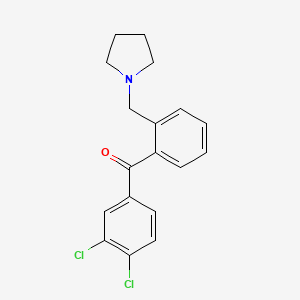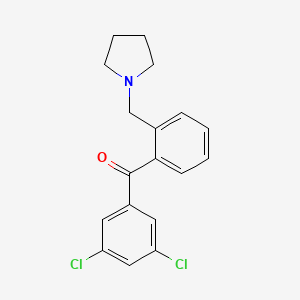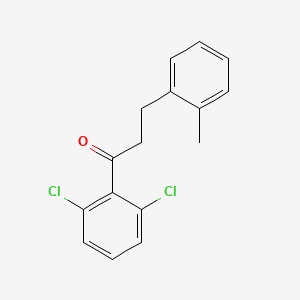
2',6'-Dichloro-3-(2-methylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Dichloro-3-(2-methylphenyl)propiophenone is a heterocyclic organic compound with the molecular formula C16H14Cl2O and a molecular weight of 293.19 . It is also known by its IUPAC name, 1-(2,6-dichlorophenyl)-3-(2-methylphenyl)propan-1-one .
Molecular Structure Analysis
The molecular structure of 2’,6’-Dichloro-3-(2-methylphenyl)propiophenone can be represented by the canonical SMILES string: CC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl . This indicates that the molecule consists of a 2-methylphenyl group (CC1=CC=CC=C1) and a 2,6-dichlorophenyl group (C2=C(C=CC=C2Cl)Cl), connected by a propiophenone backbone (CCC(=O)).Physical And Chemical Properties Analysis
2’,6’-Dichloro-3-(2-methylphenyl)propiophenone has a boiling point of 386.7ºC at 760 mmHg and a flash point of 163.5ºC . Its density is 1.23g/cm³ . The compound has 1 H-Bond acceptor and 0 H-Bond donors .Aplicaciones Científicas De Investigación
Copolymer Synthesis
Research has explored the use of 2',6'-dichloro-3-(2-methylphenyl)propiophenone in the synthesis of novel copolymers. For instance, trisubstituted ethylenes, including 2',6'-dichlorophenyl variants, were copolymerized with styrene, leading to copolymers with high glass transition temperatures, indicating a substantial decrease in chain mobility due to the high dipolar character of these copolymers (Kim et al., 1999).
Semisynthesis of Natural Methoxylated Propiophenones
2',6'-Dichloro-3-(2-methylphenyl)propiophenone has been used in the semisynthesis of natural methoxylated propiophenones. This process involves reacting phenylpropenes with palladium chloride and sodium formate in a specific solvent mixture, followed by oxidation. This method has been compared using conventional, ultrasound, and microwave heating (Joshi, Sharma, & Sinha, 2005).
Chlorination of Ketones
The chlorination of propiophenone, including variants like 2',6'-dichloro-3-(2-methylphenyl)propiophenone, in aqueous alkali with hypochlorite, leads to interesting chemical products. For example, this process results in 2-phenylglyceric acid as a major product, formed by further oxidation of 1-phenyl-1,2-propanedione (Cossar et al., 1991).
Polymer Stabilization
This compound has also been implicated in studies related to polymer stabilization. For example, certain derivatives are known as effective thermal stabilizers, protecting polymers against thermal degradation, especially under oxygen-deficient atmospheres. These stabilizers exhibit bifunctional mechanisms, influencing oxidative discoloration and thermal stability of polymers (Yachigo et al., 1993).
Catalyst Activation
Additionally, 2',6'-dichloro-3-(2-methylphenyl)propiophenone has been used in catalyst activation studies. For instance, it's involved in trapping "free" trimethylaluminum in methylalumoxane solutions, which is crucial for the performance of metallocene and "post-metallocene" olefin polymerization catalysts. The addition of sterically hindered phenols, such as 2,6-di-tert-butylphenol, to methylalumoxane solutions has shown to enhance productivity, polymer stereoregularity, and average molecular mass in propene polymerization (Busico et al., 2003).
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)16-13(17)7-4-8-14(16)18/h2-8H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJWNZGDKDTFKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644049 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dichloro-3-(2-methylphenyl)propiophenone | |
CAS RN |
898790-20-0 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

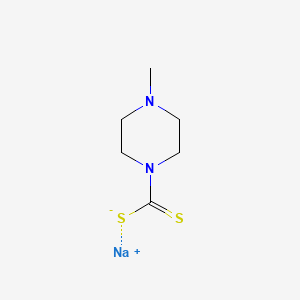
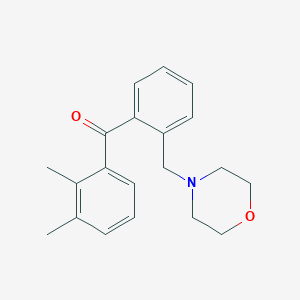
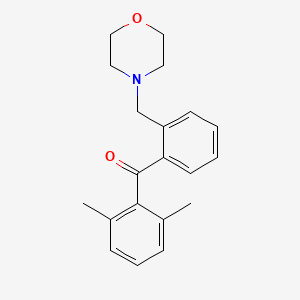
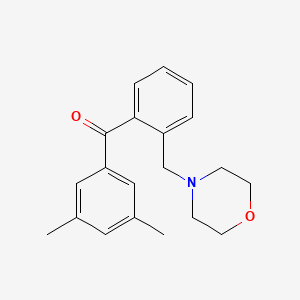
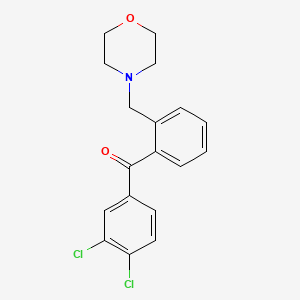
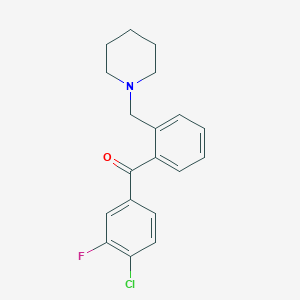
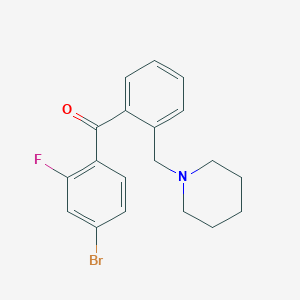
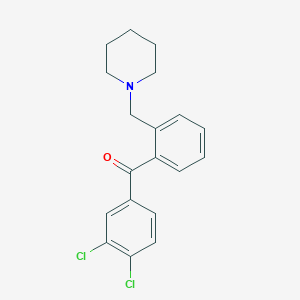
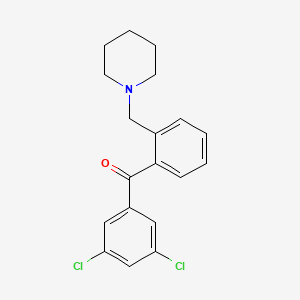
![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)
